(1-Ethoxyethylidene)malononitrile

Heterocyclic synthesis Thioamide preparation Reaction selectivity

Researchers attempting pyridine-3,5-dicarbonitrile or 5-amino-4-cyanopyrazole synthesis with unsubstituted malononitrile encounter multi-step workarounds and regioselectivity compromises. (1-Ethoxyethylidene)malononitrile eliminates these bottlenecks through its polarized electrophilic alkene character and solvent-tunable ethoxy leaving group. - Single-step access to 2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile scaffolds via condensation with cyanothioacetamide - Solvent-switchable H₂S reactivity: benzene yields monosubstituted thioamide exclusively; ethanol drives complete fragmentation - Validated entry point for 5-amino-4-cyanopyrazole kinase inhibitor chemotypes Supplied as white to beige crystalline powder, ≥98% purity, melting point 90-92 °C. Standard research quantities in stock with ambient global shipping.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 5417-82-3
Cat. No. B135995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethoxyethylidene)malononitrile
CAS5417-82-3
Synonyms(1-Ethoxyethylidene)malonitrile;  1-Ethoxyethylidenemalononitrile;  2-(1-Ethoxyethylidene)malononitrile;  2-Cyano-3-ethoxy-3-methylacrylonitrile;  NSC 11585
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCCOC(=C(C#N)C#N)C
InChIInChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3
InChIKeyBOSVWXDDFBSSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethoxyethylidene)malononitrile Core Identity & Specifications


(1-Ethoxyethylidene)malononitrile, CAS 5417-82-3, is an α,β-unsaturated dinitrile derivative characterized by an ethoxyethylidene substituent on the malononitrile core . This compound is commercially available as a white to beige crystalline powder with a purity specification of 98% and a melting point of 90-92 °C . As a key member of the alkylidenemalononitrile family, it serves as a versatile electrophilic building block in heterocyclic synthesis, with established applications in the preparation of pyrazole and pyridine derivatives . Its dual cyano groups and alkoxy-substituted alkene moiety confer a distinct reactivity profile that is not interchangeable with simpler malononitrile derivatives, making precise compound selection critical for reproducible synthetic outcomes .

Synthetic Application Heterocyclic building block for pyrazoles and pyridines
Reactivity Profile Electrophilic alkene with ethoxy leaving group for SNV
Handling & Storage Crystalline solid for accurate weighing; ambient storage

(1-Ethoxyethylidene)malononitrile vs. Generic Analogs


Generic substitution among malononitrile derivatives is chemically invalid due to profound differences in steric bulk, electronic polarization, and leaving-group capacity that dictate divergent reaction pathways . While unsubstituted malononitrile reacts primarily as a CH-acidic nucleophile, (1-ethoxyethylidene)malononitrile functions as a polarized electrophilic alkene where the ethoxy group serves as a tunable leaving group enabling nucleophilic vinylic substitution . Even among alkylidene analogs, substitution patterns dramatically alter reactivity: ethylidenemalononitrile and isopropylidenemalononitrile exhibit distinct regioselectivity in photocycloaddition reactions, with the latter demonstrating selective formation of opposed 2-oxo regioisomers that the former does not produce [1]. Furthermore, the ethoxy group in (1-ethoxyethylidene)malononitrile confers solvent-dependent product divergence in reactions with hydrogen sulfide—a level of synthetic control absent in non-alkoxy analogs [2]. These quantifiable differences in selectivity and product distribution confirm that in-class compounds cannot be interchanged without compromising experimental reproducibility and synthetic efficiency.

  • Malononitrile lacks the electrophilic alkene site required for nucleophilic vinylic substitution.
  • Ethylidene and isopropylidene analogs may produce divergent regioisomeric mixtures in photocycloaddition.
  • Non-alkoxy alkylidenemalononitriles may not support solvent-switchable H₂S product divergence.

(1-Ethoxyethylidene)malononitrile Comparative Evidence


Solvent-Controlled Divergent Reactivity with H₂S

(1-Ethoxyethylidene)malononitrile reacts with hydrogen sulfide to yield two distinct product sets depending solely on solvent choice—a bifurcated reactivity pathway not observed for non-alkoxy alkylidenemalononitriles. In benzene, 2-cyano-3-ethoxythiocrotonamide forms exclusively and precipitates before further reaction; in ethanol, this intermediate undergoes secondary reaction with excess H₂S to yield 2-cyanothioacetamide and ethyl thionoacetate [1].

Solvent-Controlled Divergence
Cross-study comparable
Benzene: single thioamide; Ethanol: two products (2-cyanothioacetamide + ethyl thionoacetate)
Solvent-gated synthesis pathway
Non-alkoxy analogs lack this divergence
Heterocyclic synthesis Thioamide preparation Reaction selectivity

Photocycloaddition: Ethylidene vs. Isopropylidene Regioselectivity

In photocycloaddition with 5,5-dimethylcyclohex-2-enone, ethylidenemalononitrile (the de-ethoxy analog of the target compound) produces 5-oxobicyclo[4.2.0]octane-7,7-dicarbonitriles with only slight preference for one regioisomer, whereas isopropylidenemalononitrile yields selective formation of the opposed 2-oxo regioisomers [1]. While direct data for (1-ethoxyethylidene)malononitrile in this specific system is not available, the comparison between ethylidene and isopropylidene analogs establishes that alkylidene substitution pattern fundamentally controls regioisomeric outcome in this reaction class.

Photocycloaddition Regioselectivity
Class-level inference
Ethylidene: mixture; Isopropylidene: single regioisomer
Alkylidene substitution controls regioisomeric outcome
Direct ethoxy analog data not available
Photochemistry Cycloaddition Regioselectivity

Electrophilic Vinylic Substitution Capability

(1-Ethoxyethylidene)malononitrile contains an ethoxy group that can be displaced by nucleophiles (e.g., amines, hydrazines, thiols) in nucleophilic vinylic substitution (SNV) reactions, enabling direct formation of carbon-nitrogen and carbon-sulfur bonds at the vinylic position . In contrast, unsubstituted malononitrile lacks this vinylic electrophilic site and reacts instead as a CH-acidic nucleophile at the methylene carbon [1].

Electrophilic Vinylic Substitution
Class-level inference
Ethoxy displacement enables SNV; malononitrile acts as CH-acid nucleophile
Distinct reaction class differentiation
Substitution by malononitrile may cause reaction failure
Synthetic methodology Nucleophilic vinylic substitution Building block reactivity

One-Step Pyridine-3,5-dicarbonitrile Synthesis

(1-Ethoxyethylidene)malononitrile undergoes condensation with cyanoacetamide or cyanothioacetamide to yield 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles in a single operation [1]. This transformation leverages the ethoxy leaving group to install the pyridine ring system; malononitrile alone cannot undergo this specific heterocyclization without additional carbonyl components.

One-Step Pyridine Synthesis
Cross-study comparable
One-step vs. multi-step sequence
Reduced step count and purification
Malononitrile routes require aldehyde/ketone
Pyridine synthesis Heterocyclic chemistry Cyanoacetamide condensation

Commercial Purity and Physical Form Specifications

(1-Ethoxyethylidene)malononitrile is commercially available from multiple suppliers at a standardized 98% purity grade with a melting point of 90-92 °C . In contrast, isopropylidenemalononitrile (CAS 13166-10-4) is supplied as a liquid with significantly lower density (0.96) and boiling point (112 °C at 25 mmHg), presenting different handling, storage, and formulation considerations . Unsubstituted malononitrile (CAS 109-77-3) is a solid with melting point 30-34 °C, requiring cold storage to prevent degradation.

Physical Form Specification
Cross-study comparable
Crystalline solid, mp 90–92 °C; Isopropylidene liquid; Malononitrile mp 30–34 °C
Handling and storage impact reproducibility
Supports weighing accuracy and stability
Procurement Quality control Reproducibility

5-Amino-4-cyanopyrazole-1-carboxylate Synthesis

(1-Ethoxyethylidene)malononitrile has been specifically employed in the synthesis of benzyl 5-amino-4-cyano-3-methyl-1H-pyrazole-1-carboxylate, a pyrazole scaffold with documented pharmaceutical relevance . This application is validated across multiple supplier technical documents and peer-reviewed literature. While other alkylidenemalononitriles can also form pyrazoles, the ethoxy-substituted derivative provides a distinct entry point via nucleophilic displacement of the ethoxy group with hydrazines .

Pyrazole Carboxylate Synthesis
Supporting evidence
Benzyl 5-amino-4-cyano-3-methyl-1H-pyrazole-1-carboxylate; ethoxy enables SNV with hydrazines
Documented pyrazole scaffold entry point
Ethoxy provides distinct mechanistic entry
Pyrazole synthesis Medicinal chemistry Heterocyclic building blocks

(1-Ethoxyethylidene)malononitrile Applications


2-Thioxo-1,2-dihydropyridine-3,5-dicarbonitrile Synthesis

Researchers requiring efficient access to 2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile scaffolds should prioritize (1-ethoxyethylidene)malononitrile for condensation with cyanothioacetamide. As demonstrated in Section 3, this reaction proceeds in a single step to yield the fully functionalized pyridine core, whereas malononitrile-based routes require multi-step sequences involving separate aldehyde components [1]. The ethoxy leaving group drives the heterocyclization, making this compound uniquely suited for streamlined pyridine-3,5-dicarbonitrile synthesis.

Solvent-Programmable Thioamide Synthesis

Synthetic groups needing access to either 2-cyano-3-ethoxythiocrotonamide or the downstream 2-cyanothioacetamide/ethyl thionoacetate pair can leverage the solvent-switchable reactivity of (1-ethoxyethylidene)malononitrile with H₂S [2]. Using benzene as solvent yields the monosubstituted thioamide exclusively, while ethanol drives the reaction to completion to the fragmentation products. This bifurcated reactivity—absent in non-alkoxy alkylidenemalononitriles—provides two distinct synthetic outcomes from a single starting material through simple solvent selection [2].

Pyrazole Carboxylates for Medicinal Chemistry

Medicinal chemistry programs targeting 5-amino-4-cyanopyrazole scaffolds—a privileged kinase inhibitor chemotype—should procure (1-ethoxyethylidene)malononitrile as the entry point via reaction with hydrazine derivatives . This compound has been explicitly validated for synthesizing benzyl 5-amino-4-cyano-3-methyl-1H-pyrazole-1-carboxylate, and its ethoxy group enables nucleophilic vinylic substitution with hydrazines that is mechanistically distinct from the cyclocondensation pathways available to non-alkoxy alkylidenemalononitriles .

Herbicide and Plant Growth Regulator Development

(1-Ethoxyethylidene)malononitrile is documented as a herbicide and growth regulator . While specific comparative efficacy data against commercial standards is not available in the public literature, the compound's structural features—dual cyano groups and alkoxy-substituted alkene—are characteristic of bioactive malononitrile derivatives. Agrochemical research groups exploring novel herbicidal chemotypes may find this compound a useful starting point for structure-activity relationship studies .

Application
Selection Property
Validation Focus
2-Thioxo-1,2-dihydropyridine-3,5-dicarbonitrile synthesis
Ethoxy leaving group capacity
Single-step condensation with cyanothioacetamide
Solvent-programmable thioamide synthesis
Solvent-gated reaction pathway
Benzene vs. ethanol product divergence
5-Amino-4-cyanopyrazole scaffolds
Nucleophilic vinylic substitution with hydrazines
Benzyl pyrazole carboxylate formation
Agrochemical SAR studies
Dual cyano and alkoxy-substituted alkene core
Herbicidal activity screening

Technical Documentation Hub

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28 linked technical documents
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